(6-Methoxy-3-methyl-1-benzofuran-2-yl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(6-METHOXY-3-METHYL-1-BENZOFURAN-2-YL)(4-METHYLPIPERAZINO)METHANONE is a synthetic organic compound that belongs to the benzofuran class of chemicals Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-METHOXY-3-METHYL-1-BENZOFURAN-2-YL)(4-METHYLPIPERAZINO)METHANONE typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Methoxylation and Methylation:
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using 4-methylpiperazine as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using the same synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-METHOXY-3-METHYL-1-BENZOFURAN-2-YL)(4-METHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(6-METHOXY-3-METHYL-1-BENZOFURAN-2-YL)(4-METHYLPIPERAZINO)METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-METHOXY-3-METHYL-1-BENZOFURAN-2-YL)(4-METHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (6-METHOXY-3-METHYL-1-BENZOFURAN-2-YL)(PHENYL)METHANONE
- (4-BROMOPHENYL)(6-METHOXY-3-METHYL-1-BENZOFURAN-2-YL)METHANONE
Uniqueness
(6-METHOXY-3-METHYL-1-BENZOFURAN-2-YL)(4-METHYLPIPERAZINO)METHANONE is unique due to the presence of the piperazine moiety, which imparts distinct pharmacological properties compared to other benzofuran derivatives. This structural feature may enhance its binding affinity to certain biological targets, making it a valuable compound for drug development.
Properties
Molecular Formula |
C16H20N2O3 |
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Molecular Weight |
288.34 g/mol |
IUPAC Name |
(6-methoxy-3-methyl-1-benzofuran-2-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C16H20N2O3/c1-11-13-5-4-12(20-3)10-14(13)21-15(11)16(19)18-8-6-17(2)7-9-18/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
UANYYRRTUXKDLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCN(CC3)C |
Origin of Product |
United States |
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